![molecular formula C13H16N2O2 B7475016 N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide, also known as ACV1, is a small molecule that has been developed as a potential therapeutic agent. It is a synthetic compound that has been designed to target specific biological pathways in order to treat various diseases.
Mecanismo De Acción
The mechanism of action of N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide is not fully understood, but it is believed to target specific biological pathways involved in disease progression. It has been shown to inhibit the activity of certain enzymes and signaling molecules that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to protect neurons from damage in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, it has been shown to have a number of potential therapeutic applications. However, one of the limitations of using N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are a number of future directions for research on N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in animal models of disease. Another potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, research could be done to better understand the mechanism of action of N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide and to design experiments to test its efficacy in different disease models.
Métodos De Síntesis
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most common methods involves the use of a peptide coupling reagent, such as HATU or EDC, to couple the azetidine-1-carbonyl phenylalanine to the N-terminus of the acetamide. The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide has been studied extensively for its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to protect neurons from damage.
Propiedades
IUPAC Name |
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-9-11-3-5-12(6-4-11)13(17)15-7-2-8-15/h3-6H,2,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIAUWLBHXWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

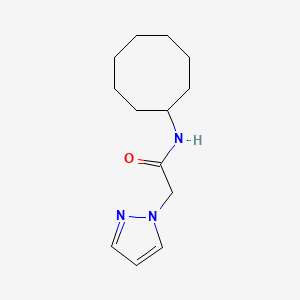
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)
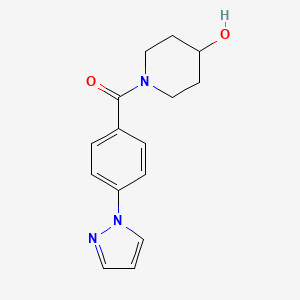
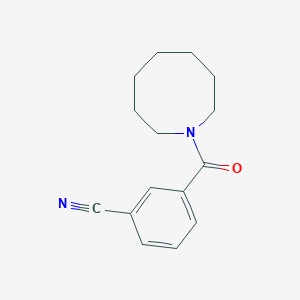
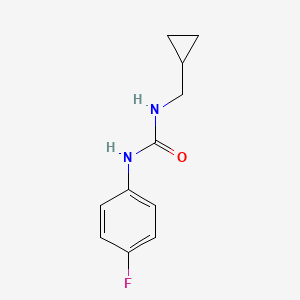
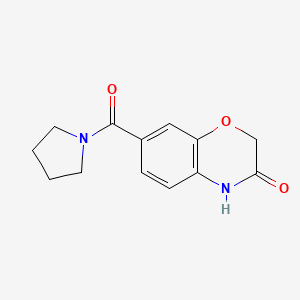
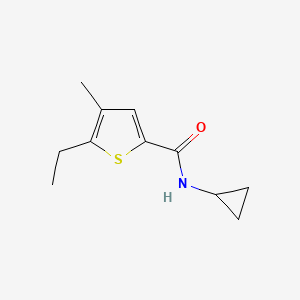
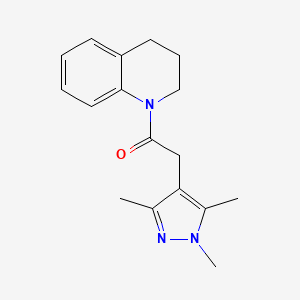
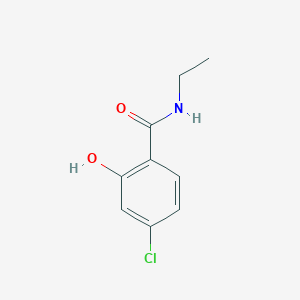
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)

![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
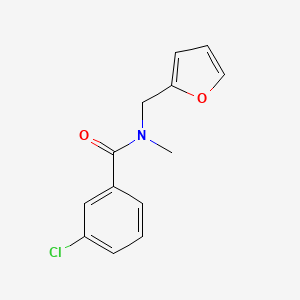
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)